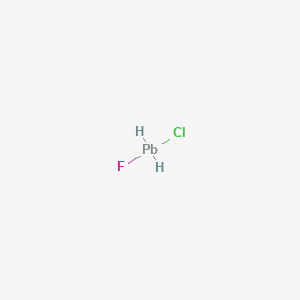

Chlorofluoroplumbane

Description

Chlorofluoromethane (CFM, CH₂ClF) is a halogenated methane derivative with one chlorine, one fluorine, and two hydrogen atoms. It is primarily used as a refrigerant, solvent, and intermediate in chemical synthesis. Its physical properties include a boiling point of -25.7°C, molecular weight of 68.48 g/mol, and moderate solubility in water (0.3 g/L at 20°C) .

Properties

Molecular Formula |

ClFH2P |

|---|---|

Molecular Weight |

264 g/mol |

IUPAC Name |

chloro(fluoro)plumbane |

InChI |

InChI=1S/ClH.FH.Pb.2H/h2*1H;;;/q;;+2;;/p-2 |

InChI Key |

RTCLINIZDBWZEU-UHFFFAOYSA-L |

Canonical SMILES |

F[PbH2]Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of CFM with structurally or functionally related halogenated methanes, based on and supplementary data:

Key Findings:

- Toxicity : CFM’s acute toxicity (LC₅₀ >20,000 ppm) is significantly lower than DCM (LC₅₀ = 14,400 ppm), making it safer for industrial handling .

Analytical Methods for Characterization ()

CFM and its analogs require rigorous analytical validation. Standard methods include:

- FT-IR Spectroscopy : Identifies functional groups (C-F, C-Cl stretches at 1,100–500 cm⁻¹) .

- Gas Chromatography (GC) : Quantifies purity and residual solvents (detection limit: 0.1 ppm) .

- ICP-MS: Detects inorganic impurities (e.g., lead, arsenic) at sub-ppb levels .

Limitations and Discrepancies

This suggests either:

A nomenclature error (e.g., confusion between methane and plumbane derivatives).

A lack of peer-reviewed data on Chlorofluoroplumbane in accessible sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.